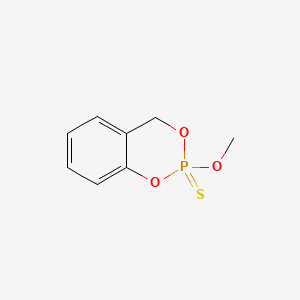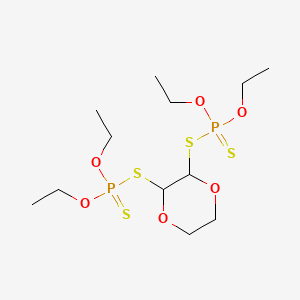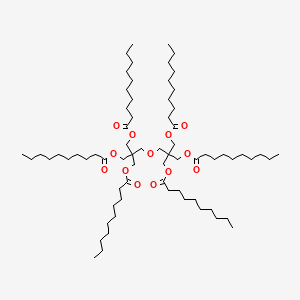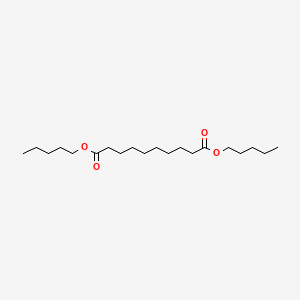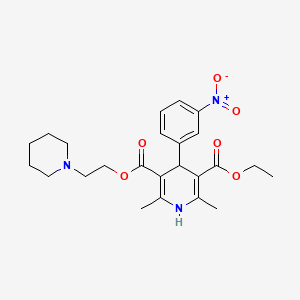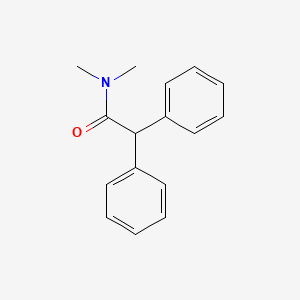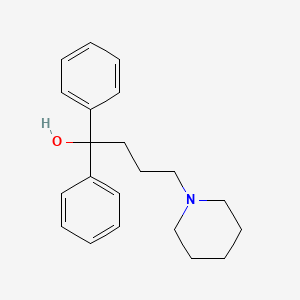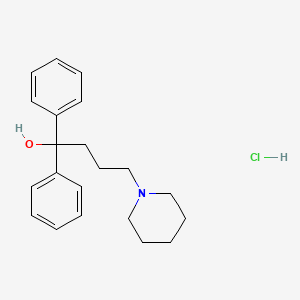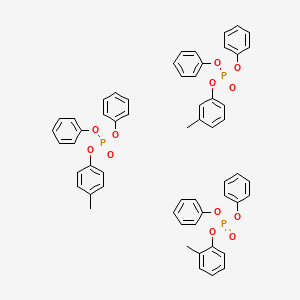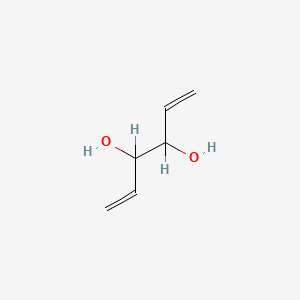
1,5-Hexadiene-3,4-diol
概要
説明
1,5-Hexadiene-3,4-diol: is an organic compound with the molecular formula C6H10O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexadiene backbone. This compound is known for its unique structure, which includes two double bonds and two hydroxyl groups, making it a versatile intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: 1,5-Hexadiene-3,4-diol can be synthesized through the pinacolic reduction of acrolein . This method involves the reduction of acrolein in the presence of a reducing agent, such as magnesium or aluminum, to form the desired diol .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often stabilized with hydroquinone to prevent polymerization during storage .
化学反応の分析
Types of Reactions: 1,5-Hexadiene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.
Major Products Formed:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of 1,5-hexanediol.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,5-Hexadiene-3,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Medicine: It serves as a building block for the synthesis of pharmaceuticals and biologically active compounds.
Industry: It is utilized in the production of perfumes, solvents, and other industrial chemicals.
作用機序
The mechanism of action of 1,5-Hexadiene-3,4-diol involves its ability to participate in various chemical reactions due to the presence of both double bonds and hydroxyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and industrial applications .
類似化合物との比較
1,5-Hexadiene: Lacks hydroxyl groups, making it less versatile in reactions involving hydroxyl functionalities.
1,4-Pentadien-3-ol: Contains a similar diene structure but with only one hydroxyl group.
2-Butene-1,4-diol: Has a shorter carbon chain and different positioning of hydroxyl groups.
Uniqueness: 1,5-Hexadiene-3,4-diol is unique due to its combination of two double bonds and two hydroxyl groups, which provides a wide range of reactivity and applications in various fields .
特性
IUPAC Name |
hexa-1,5-diene-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQWZSZYIQGTHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871822 | |
| Record name | Hexa-1,5-diene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1069-23-4 | |
| Record name | 1,5-Hexadiene-3,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1069-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Divinyl glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Divinylglycol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexa-1,5-diene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexa-1,5-diene-3,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIVINYL GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z957Z497HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,5-Hexadiene-3,4-diol's stereochemistry?
A1: this compound exists as three stereoisomers: (3R,4R), (3S,4S), and the meso form. These stereoisomers can exhibit different reactivity and applications. For instance, the (3R,4R)-1,5-Hexadiene-3,4-diol serves as a crucial starting material in synthesizing various natural products, including (+)-Aspicilin and (+)-Cladospolide C . Its specific stereochemistry allows for the controlled formation of desired stereocenters in these complex molecules.
Q2: How is this compound employed in synthesizing heterocyclic compounds?
A2: this compound acts as a valuable precursor for synthesizing dihydrofurans and dihydropyrans . This synthesis utilizes a ring-closing metathesis reaction, selectively forming the desired ring size due to the directing effect of the allylic hydroxyl groups present in the molecule.
Q3: Can this compound be used to synthesize complex polyols?
A3: Yes, this compound can be utilized in a double diastereoselective 1,3-dipolar cycloaddition reaction with nitrile oxides to produce syn,syn,syn-1,2-bis(1,2-isoxazol-5-yl)ethane-1,2-diols . These resulting isoxazolines can then be transformed into novel polyols through hydrogenolysis with Raney Nickel, highlighting the compound's versatility in organic synthesis.
Q4: How is this compound utilized in chiral resolution?
A4: this compound has proven effective in kinetic resolution processes . Studies have demonstrated its successful resolution using Candida antarctica component B lipase in both alcoholysis and aminolysis reactions. This enzymatic approach allows for the separation of its enantiomers, highlighting its potential in chiral synthesis and separation science.
Q5: What insights have computational chemistry studies provided about this compound?
A5: Ab initio molecular orbital calculations have been employed to investigate the conformational preferences of this compound . These studies revealed that electrostatic interactions, particularly lone pair electron repulsion between the oxygen atoms, significantly influence its conformational stability, favoring an anti arrangement of the 1,2-dioxygen function.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[5-(5,7-Dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B1670709.png)


